(R)-2-(Azetidin-2-yl)propan-2-ol
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Overview
Description
®-2-(Azetidin-2-yl)propan-2-ol is a chiral compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Azetidin-2-yl)propan-2-ol typically involves the formation of the azetidine ring followed by the introduction of the hydroxyl group at the appropriate position. One common method is the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for ®-2-(Azetidin-2-yl)propan-2-ol would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(Azetidin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.
Substitution: Conditions may include the use of strong nucleophiles like NaNH₂ (Sodium amide) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Azetidin-2-yl)propan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Azetidin-2-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
Azetidine-2-carboxylic acid: Another azetidine derivative with distinct properties.
2-Azetidinone: A related compound with a different functional group.
Uniqueness
®-2-(Azetidin-2-yl)propan-2-ol is unique due to its specific chiral configuration and the presence of both an azetidine ring and a hydroxyl group. This combination of features can result in unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(2R)-azetidin-2-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVXGHJKQTHHH-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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